molecular formula C15H10O B14409944 5H-Cyclohepta[A]azulen-5-one CAS No. 85239-12-9

5H-Cyclohepta[A]azulen-5-one

Cat. No.: B14409944
CAS No.: 85239-12-9
M. Wt: 206.24 g/mol
InChI Key: KNKKMMYENPBAIV-UHFFFAOYSA-N
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Description

5H-Cyclohepta[A]azulen-5-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structure and reactivity This compound is part of the azulene family, which is known for its non-benzenoid aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Cyclohepta[A]azulen-5-one typically involves the reaction of azulene derivatives with specific reagents under controlled conditions. One common method includes the reaction of 2H-Cyclohepta[b]furan-2-ones with olefins, active methylenes, enamines, and silyl enol ethers . Another approach involves the reaction of this compound with haloketenes to form dicyclohepta[cd,gh]pentalene .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis protocols used in laboratory settings can be scaled up for industrial applications. The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5H-Cyclohepta[A]azulen-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the azulene core.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the positions on the azulene ring.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sulfur ylides, haloketenes, and chloroketene . Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound include various heterocyclic compounds, such as 5-oxa-5H-dicyclohepta[cd,hi]indene . These products have unique structures and properties that make them valuable for further research and applications.

Scientific Research Applications

5H-Cyclohepta[A]azulen-5-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5H-Cyclohepta[A]azulen-5-one involves its interaction with specific molecular targets and pathways. For instance, azulene derivatives have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammatory processes . This inhibition can lead to anti-inflammatory effects, making azulene derivatives potential candidates for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5H-Cyclohepta[A]azulen-5-one include other azulene derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique reactivity and the ability to form novel heterocyclic systems

Properties

CAS No.

85239-12-9

Molecular Formula

C15H10O

Molecular Weight

206.24 g/mol

IUPAC Name

tricyclo[8.5.0.02,8]pentadeca-1,4,6,8,10,12,14-heptaen-3-one

InChI

InChI=1S/C15H10O/c16-14-9-5-4-7-12-10-11-6-2-1-3-8-13(11)15(12)14/h1-10H

InChI Key

KNKKMMYENPBAIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=CC=CC(=O)C3=C2C=C1

Origin of Product

United States

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